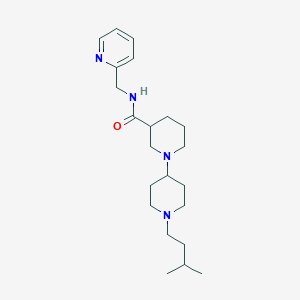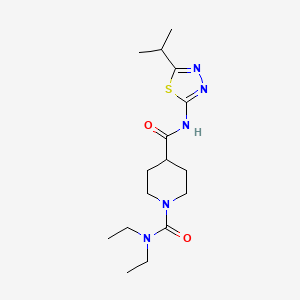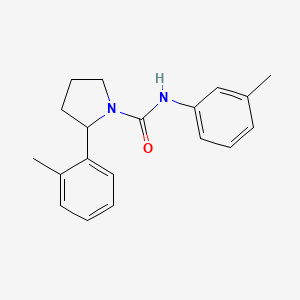
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide, also known as BDF, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDF belongs to the family of furan-based compounds and is known for its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide is not fully understood. However, it is believed that 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide interacts with various biological targets such as enzymes, receptors, and ion channels. 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain receptors involved in inflammatory responses.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide in lab experiments is its ability to interact with various biological targets. This makes it a versatile tool for studying various biological processes. Additionally, 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been shown to exhibit low toxicity in animal models, making it a relatively safe compound to work with. However, one of the limitations of using 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide. One area of interest is the development of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide-based diagnostic tools for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide involves the reaction of 4-bromoaniline and 3,4-dimethylaniline with furan-2-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran and is typically carried out at room temperature under nitrogen atmosphere. The resulting product is purified using column chromatography and recrystallization techniques.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-12-3-8-16(11-13(12)2)21-19(22)18-10-9-17(23-18)14-4-6-15(20)7-5-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPVTPOIZVCOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6008305.png)
![1-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6008314.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6008330.png)
![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6008338.png)
![4-[({4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6008339.png)
![N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6008340.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6008343.png)

![(2-methoxyphenyl)(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B6008352.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008378.png)


![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6008409.png)
![3,5-dichloro-4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6008413.png)